molecular formula C10H16Cl2N2O B6268089 rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride CAS No. 2307739-77-9

rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride

Cat. No.: B6268089
CAS No.: 2307739-77-9
M. Wt: 251.2
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Description

Rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride is a synthetic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes an oxolane ring with a methylamine and a pyridine substituent, making it a subject of interest for its diverse reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride typically involves the following steps:

  • Formation of the Oxolane Ring: : This can be achieved through the reaction of a diol with a suitable dehydrating agent.

  • Introduction of Pyridine Substituent: : The oxolane intermediate is then reacted with a pyridine derivative under basic conditions.

  • Methylation of Amine: : The final step involves methylation of the amine group to obtain the desired compound.

Industrial production methods may involve optimization of these steps using catalysts and solvents to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : Reacting with oxidizing agents to form oxo derivatives.

  • Reduction: : Reductive amination to modify the amine group.

  • Substitution: : Nucleophilic substitution reactions at the pyridine or oxolane ring.

Common Reagents and Conditions

  • Oxidation: : Using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like halides or amines under catalytic conditions.

Major Products

  • Oxidation Products: : Formation of oxo derivatives or N-oxides.

  • Reduction Products: : Derivatives with modified amine groups.

  • Substitution Products: : Varied functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride has diverse applications:

  • Chemistry: : As a versatile intermediate in organic synthesis.

  • Biology: : Potential use in studying enzyme interactions due to its unique structure.

  • Medicine: : Investigated for its potential therapeutic effects on neurological conditions.

  • Industry: : Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : It may interact with neurotransmitter receptors or enzymes.

  • Pathways Involved: : Its mechanism could involve modulation of synaptic transmission or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(pyridin-2-yl)oxolan-3-amine: : A structurally similar compound with slight variations in pyridine position.

  • 2-(pyridin-3-yl)oxolan-3-amine: : Lacks the N-methyl group but shares the oxolane and pyridine framework.

Uniqueness

The specific configuration and methylation of rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride contribute to its unique reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

2307739-77-9

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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